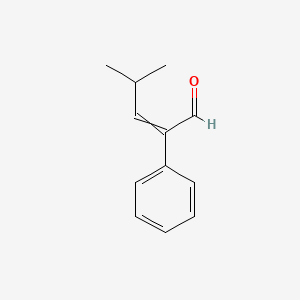

4-Methyl-2-phenylpent-2-enal

描述

Contextualization as an α,β-Unsaturated Aldehyde

At its core, 4-methyl-2-phenylpent-2-enal is classified as an α,β-unsaturated aldehyde. This class of compounds is characterized by the presence of a carbon-carbon double bond between the α and β carbons relative to the aldehyde carbonyl group. This structural motif is of paramount importance in organic chemistry as it confers a high degree of reactivity and provides a versatile handle for a wide array of chemical transformations.

The synthesis of α,β-unsaturated aldehydes can be achieved through various methods. One common strategy involves the direct dehydrogenative oxidation of the corresponding saturated aldehydes. acs.org For instance, a room-temperature oxidative dehydrogenation co-catalyzed by an organic nitrite (B80452) and palladium with molecular oxygen as the oxidant has been shown to be an efficient method for preparing linear α,β-unsaturated aldehydes. acs.org Other approaches include the oxidation of alcohols and other carbonyl compounds using reagents like o-iodoxybenzoic acid (IBX). acs.org The development of metal-free synthetic routes, such as the dimethylamine-catalyzed reaction of alkenes with formaldehyde, represents a significant advancement towards more sustainable chemical processes. nih.gov Furthermore, one-pot ruthenium-catalyzed hydrogen-transfer strategies have been developed for direct access to α,β-unsaturated aldehydes from primary alcohols. nih.gov

The reactivity of α,β-unsaturated aldehydes is dominated by two primary sites: the electrophilic carbonyl carbon and the β-carbon of the alkene, which is susceptible to nucleophilic attack in a conjugate addition reaction. This dual reactivity makes them valuable intermediates in the synthesis of more complex molecules.

Significance within Phenylacetaldehyde (B1677652) Derivatives

This compound belongs to the broader class of phenylacetaldehyde derivatives. hmdb.cafoodb.ca Phenylacetaldehydes are characterized by a phenyl group attached to an acetaldehyde (B116499) moiety. hmdb.ca These compounds are significant in their own right, often serving as precursors in the synthesis of various organic molecules, including amidines and heterocyclic compounds. umich.eduresearchgate.net

The synthesis of phenylacetaldehyde derivatives themselves can be approached in several ways. For example, they can be prepared from readily available toluene (B28343) derivatives through a facile and environmentally friendly process involving the hydrolysis of styrylamines. tandfonline.com The synthesis of phenylacetaldehyde from benzaldehyde (B42025) highlights the importance of carbon-carbon bond-forming reactions, such as the Grignard or Wittig reactions, to extend the carbon chain. organicchemistrytutor.com A straightforward method for synthesizing polysubstituted benzo[g]chrysene (B86070) derivatives utilizes diphenylacetylene (B1204595) and phenylacetaldehyde derivatives in the presence of iron(III) chloride. rsc.org

The presence of the phenyl group in this compound influences its electronic properties and steric hindrance, which in turn affects its reactivity and the stereochemical outcome of its reactions.

Overview of Advanced Synthetic and Mechanistic Studies

The synthesis of this compound can be accomplished through methods such as the aldol (B89426) condensation of the corresponding aldehydes in the presence of a basic catalyst. chemicalbook.com One specific method for preparing α,β-unsaturated aldehydes like this compound is the Horner–Wadsworth–Emmons (HWE) olefination. This reaction involves the treatment of an aldehyde with a phosphonate (B1237965) ester under basic conditions.

The compound has also been the subject of mechanistic studies. For instance, it can be reacted with thiosemicarbazide (B42300) to form this compound thiosemicarbazone. iucr.orgresearchgate.net Detailed structural analysis of this derivative using techniques like X-ray crystallography provides insights into the molecule's conformation and intermolecular interactions. iucr.orgresearchgate.net In the solid state, the thiosemicarbazone derivative forms hydrogen-bonded layers. iucr.org

Furthermore, research into the natural occurrence of this compound, particularly in food products like chocolate, has shed light on its formation pathways. newswise.com It is understood to form via an aldol condensation reaction between two aldehydes, one of which acts as an electrophile and the other as a nucleophile after enolization. newswise.com The subsequent dehydration of the resulting β-hydroxy aldehyde leads to the α,β-unsaturated product. newswise.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | nih.gov |

| Molecular Weight | 174.24 g/mol | nih.gov |

| Appearance | Colorless to slightly yellow liquid | nih.gov |

| Aroma | Cocoa-like | nih.gov |

| Density | 0.980-0.986 g/mL | nih.gov |

| Refractive Index | 1.533-1.539 | nih.gov |

| Boiling Point | 96 °C at 0.7 mm Hg | chemicalbook.com |

| Solubility | Soluble in oils and ethanol; Insoluble in water | nih.gov |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

26643-91-4 |

|---|---|

分子式 |

C12H14O |

分子量 |

174.24 g/mol |

IUPAC 名称 |

(Z)-4-methyl-2-phenylpent-2-enal |

InChI |

InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8+ |

InChI 键 |

ULRYRAHIBWLZKC-XYOKQWHBSA-N |

SMILES |

CC(C)C=C(C=O)C1=CC=CC=C1 |

手性 SMILES |

CC(C)/C=C(\C=O)/C1=CC=CC=C1 |

规范 SMILES |

CC(C)C=C(C=O)C1=CC=CC=C1 |

沸点 |

82.00 to 87.00 °C. @ 0.70 mm Hg |

密度 |

0.980-0.986 |

其他CAS编号 |

26643-91-4 |

物理描述 |

Colourless to slightly yellow liquid; Cocoa-like aroma |

Pictograms |

Irritant |

溶解度 |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 4-Methyl-2-phenylpent-2-enal

The creation of the this compound molecule can be achieved through several reliable synthetic pathways. These routes primarily focus on the formation of the crucial carbon-carbon double bond within the α,β-unsaturated aldehyde system.

A prominent method for synthesizing α,β-unsaturated aldehydes, including this compound, is the Horner–Wadsworth–Emmons (HWE) reaction. This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically with a high degree of E-stereoselectivity. wikipedia.org

The HWE reaction begins with the deprotonation of a phosphonate ester using a base to generate a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of an aldehyde. The resulting intermediate subsequently collapses to form the alkene and a water-soluble dialkylphosphate salt, which simplifies purification. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a suitable phosphonate with an appropriate aldehyde. A general procedure involves dissolving a phosphonate ester and lithium chloride in an anhydrous solvent like acetonitrile, followed by the addition of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the carbanion. The aldehyde substrate is then added to the cooled solution.

In some protocols, the synthesis is a two-step process where the HWE reaction first produces an α,β-unsaturated ester. This ester intermediate is then reduced to the corresponding allylic alcohol using a reducing agent like diisobutylaluminum hydride (DIBALH). Subsequent oxidation of the allylic alcohol yields the final α,β-unsaturated aldehyde, this compound. This multi-step approach allows for high yields with minimal side reactions.

Table 1: Key Reagents in Horner-Wadsworth-Emmons Synthesis

| Reagent/Component | Role | Reference |

|---|---|---|

| Phosphonate Ester | Source of the phosphonate carbanion after deprotonation. | wikipedia.org |

| Aldehyde/Ketone | The electrophilic carbonyl compound that reacts with the carbanion. | wikipedia.org |

| Base (e.g., DBU, NaH) | Deprotonates the phosphonate to form the active carbanion. | wikipedia.org |

| Lithium Chloride (LiCl) | Often used to enhance E-selectivity and reaction rate. | syr.edu |

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be used to prepare this compound. chemicalbook.commagritek.com This reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, followed by a dehydration step (crotonization) to yield an α,β-unsaturated carbonyl compound. magritek.comnewswise.com

The synthesis of this compound via this route proceeds through the base-catalyzed reaction of two aldehyde precursors. chemicalbook.comnewswise.com One aldehyde, possessing an acidic α-hydrogen, is deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second aldehyde molecule. The resulting β-hydroxy aldehyde intermediate can then undergo elimination of a water molecule to form the conjugated system of the final product. magritek.comnewswise.com Specifically, this compound can be formed from the aldol condensation of phenylacetaldehyde (B1677652) and 2-methylpropanal. newswise.com The acidity of the α-hydrogen in phenylacetaldehyde makes it a particularly effective nucleophile in this type of reaction. newswise.com

Beyond the classical HWE and aldol reactions, other catalytic methods are available for the synthesis of α,β-unsaturated aldehydes. These modern techniques often offer improved efficiency, selectivity, and atom economy. nih.govacs.orgrsc.org

One such approach is the direct dehydrogenative oxidation of saturated aldehydes. acs.org A palladium-catalyzed system, using molecular oxygen as the ultimate oxidant and an organic nitrite (B80452) co-catalyst, can efficiently convert saturated linear aldehydes into their α,β-unsaturated counterparts at room temperature. acs.org This method has been shown to be effective for a range of substrates, including those with aromatic groups, affording high yields. acs.org

Carbonylation reactions also provide an atom-efficient pathway to α,β-unsaturated carbonyl compounds. rsc.orgrsc.org The hydroformylation of alkynes, which involves the net addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon triple bond, is a direct method for synthesizing α,β-unsaturated aldehydes. rsc.org

Additionally, organocatalytic methods have emerged as powerful tools. For instance, N-heterocyclic carbenes (NHCs) can catalyze the redox esterification of α,β-unsaturated aldehydes, which are then used in subsequent aldol condensations. thieme-connect.com Another catalytic approach involves the use of boronic acids to catalyze the condensation of aldehydes with ketene (B1206846) dialkyl acetals, which furnishes α,β-unsaturated esters that can be subsequently converted to the target aldehydes. nih.gov

Preparation of Functionalized Derivatives of this compound

The reactivity of the aldehyde functional group in this compound allows for the synthesis of a wide array of derivatives. These derivatization reactions are key to modifying the compound's chemical properties.

A significant class of derivatives obtained from this compound are thiosemicarbazones. These compounds are formed through the condensation reaction between the aldehyde and thiosemicarbazide (B42300). iucr.orgiucr.org

The synthesis of this compound thiosemicarbazone is typically achieved by refluxing equimolar amounts of this compound and thiosemicarbazide in a suitable solvent, such as methanol, for several hours. iucr.orgiucr.org Upon cooling the reaction mixture, the thiosemicarbazone product precipitates and can be isolated by filtration. iucr.orgiucr.org This specific reaction has been reported to yield the product, C₁₃H₁₇N₃S, as brown, block-shaped crystals with a yield of 56% and a melting point of 199–202°C. iucr.orgiucr.org The structure of this derivative has been confirmed by elemental analysis and X-ray crystallography. iucr.orgiucr.orgresearchgate.net

Table 2: Synthesis and Properties of this compound Thiosemicarbazone

| Parameter | Value | Reference |

|---|---|---|

| Starting Materials | This compound, Thiosemicarbazide | iucr.orgiucr.org |

| Solvent | Methanol | iucr.orgiucr.org |

| Reaction Condition | Reflux for 2-3 hours | iucr.orgiucr.org |

| Yield | 56% | iucr.org |

| Melting Point | 199–202°C | iucr.org |

| Molecular Formula | C₁₃H₁₇N₃S | iucr.org |

The carbonyl group of this compound is the primary site for its chemical transformations, serving as an electrophilic center for a variety of nucleophilic addition and condensation reactions. The synthesis of thiosemicarbazones, as detailed above, is a classic example of this reactivity, involving the nucleophilic attack of the amino group of thiosemicarbazide on the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine). iucr.orgiucr.org

This inherent reactivity of the aldehyde functional group opens the door to numerous other derivatizations. While not specifically detailed for this compound in the provided context, analogous reactions common to α,β-unsaturated aldehydes include:

Formation of other imine derivatives: Reaction with other primary amines (e.g., anilines, hydrazines) would yield the corresponding Schiff bases or hydrazones.

Reduction: The aldehyde can be selectively reduced to the corresponding allylic alcohol using mild reducing agents like sodium borohydride. More powerful agents could reduce both the aldehyde and the alkene.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using suitable oxidizing agents.

Wittig and related reactions: Further olefination at the carbonyl group can extend the conjugated system.

These potential transformations highlight the versatility of this compound as a building block in organic synthesis, stemming directly from the reactivity of its carbonyl group.

Modifications of the Alkene Moiety

The alkene moiety in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. The reactivity of the carbon-carbon double bond, influenced by the adjacent phenyl and aldehyde groups, enables several types of modifications, including addition and cycloaddition reactions.

Hydrogenation

Catalytic hydrogenation of the carbon-carbon double bond in α,β-unsaturated aldehydes like this compound can lead to the corresponding saturated aldehyde or, with further reduction, the saturated alcohol. The chemoselectivity between the C=C and C=O bonds is a critical aspect of these reactions. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the surveyed literature, general methodologies for the asymmetric hydrogenation of α,β-unsaturated aldehydes are well-established. These methods often employ transition metal catalysts with chiral ligands to achieve high enantioselectivity. For instance, catalysts based on rhodium, ruthenium, nickel, and palladium have been successfully used for the conjugate reduction of a wide range of α,β-unsaturated aldehydes. amazonaws.commpg.dewikipedia.orgnih.gov The choice of catalyst and reaction conditions can influence whether a 1,4-reduction (to the saturated aldehyde) or a complete reduction (to the saturated alcohol) occurs.

Epoxidation

The conversion of the alkene in this compound to an epoxide introduces a reactive three-membered ring, which can be a precursor for various functional groups. Asymmetric epoxidation, in particular, allows for the stereocontrolled synthesis of chiral building blocks.

Research has been conducted on the catalytic asymmetric epoxidation of related α-branched enals. For instance, the synthesis of (E)-2-methyl-5-phenylpent-2-enal, a structural isomer of the target compound, has been reported, and its subsequent use in epoxidation reactions has been explored. amazonaws.com In a study on the Cinchona primary amine-catalyzed asymmetric epoxidation of α,β-unsaturated carbonyl compounds, various enals were successfully converted to their corresponding epoxides. mpg.de While a specific example for this compound is not provided, the general applicability of these methods suggests its potential as a substrate.

A study on the photochemical organocatalytic enantioselective radical γ-functionalization of α-branched enals noted that under their specific reaction conditions for dienamine formation, (E)-4-methyl-2-phenylpent-2-enal did not react. rsc.org This highlights the nuanced reactivity of the molecule, where steric and electronic factors can influence its participation in certain transformations.

Dihydroxylation

Michael Addition

The electron-withdrawing nature of the aldehyde group in this compound makes the β-carbon of the alkene susceptible to nucleophilic attack in a Michael addition reaction. wikipedia.orgthieme-connect.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A study by Bergonzini detailed the organocatalyzed Michael addition of dioxindole to this compound. tdx.cat The reaction, catalyzed by (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, yielded the corresponding Michael adduct with moderate enantioselectivity.

| Reactant | Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| This compound | Dioxindole | (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | 71 | 45 | tdx.cat |

Other Alkene Modifications

Other potential modifications of the alkene moiety in this compound include the Heck reaction and metathesis. The Heck reaction involves the palladium-catalyzed coupling of the alkene with an aryl or vinyl halide, which could be used to further functionalize the molecule. scispace.comorganic-chemistry.orgresearchgate.net Alkene metathesis, another powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, could potentially be employed for cross-metathesis with other alkenes or for ring-closing metathesis if an appropriate diene precursor were synthesized. molaid.com However, specific examples of these reactions being performed on this compound were not found in the surveyed literature.

Chemical Reactivity and Mechanistic Pathways

Electrophilic and Nucleophilic Character of the α,β-Unsaturated Aldehyde System

The reactivity of α,β-unsaturated aldehydes like 4-Methyl-2-phenylpent-2-enal is governed by the electronic properties of its conjugated system. The electronegative oxygen atom of the carbonyl group withdraws electron density from the adjacent carbons. This effect extends through the conjugated π-system, a phenomenon known as resonance.

This electron withdrawal creates two principal electrophilic sites susceptible to nucleophilic attack:

The Carbonyl Carbon (C1): This carbon is electron-deficient due to the polarity of the C=O double bond, making it a "hard" electrophilic center.

The β-Carbon (C3): Through resonance, a partial positive charge is also delocalized to the β-carbon of the alkene, rendering it an electrophilic "soft" center. libretexts.org

The presence of a phenyl group at the α-position (C2) and an isopropyl group at the β-position (C3) introduces steric and electronic factors that can modulate the reactivity at these centers. The phenyl group, through its mesomeric effect, can further influence the electron density within the conjugated system.

Addition Reactions to the Carbonyl Group

Direct attack of a nucleophile on the carbonyl carbon is known as 1,2-addition. This pathway is mechanistically similar to the nucleophilic addition reactions of simple, non-conjugated aldehydes. rsc.org The reaction involves the nucleophile forming a new covalent bond with the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final addition product.

For α,β-unsaturated aldehydes, 1,2-addition is in competition with 1,4-conjugate addition. The preferred pathway is influenced by several factors, including the nature of the nucleophile and the reaction conditions. fiveable.me "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor the kinetically controlled 1,2-addition pathway, attacking the more electrophilic carbonyl carbon. libretexts.orgrsc.org For aldehydes, the 1,2-addition pathway is often preferred over ketones due to reduced steric hindrance around the carbonyl carbon. rsc.org

Aldehydes readily undergo condensation reactions with nitrogen-containing nucleophiles like thiosemicarbazide (B42300). This reaction is a classic example of nucleophilic addition to the carbonyl group followed by an elimination step, resulting in the formation of a carbon-nitrogen double bond.

In a specific study, this compound was reacted with thiosemicarbazide by refluxing in methanol. iucr.org The reaction proceeds via the nucleophilic attack of the primary amine group of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the corresponding thiosemicarbazone, this compound thiosemicarbazone. iucr.orgresearchgate.net The structure of this product has been characterized, and it was found to exist with E and Z configurations with respect to the C=N and C=C bonds, respectively. iucr.org The thiosemicarbazone moiety is nearly planar due to extended conjugation. iucr.orgresearchgate.net

Reaction Scheme: Formation of this compound thiosemicarbazone

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Thiosemicarbazide | This compound thiosemicarbazone | Reflux in Methanol |

Reactivity of the Conjugated Alkene System

The presence of the electron-withdrawing aldehyde group makes the β-carbon of the alkene in this compound susceptible to nucleophilic attack in a conjugate addition reaction, also known as a Michael addition. This 1,4-addition pathway is typically favored by "soft" nucleophiles, such as enolates, amines, and organocuprates. fiveable.mepressbooks.pub

The mechanism involves the following steps:

A nucleophile attacks the electrophilic β-carbon. fiveable.mepressbooks.publibretexts.org

The π-electrons from the C=C double bond shift, and the π-electrons from the C=O bond move onto the oxygen atom, forming a resonance-stabilized enolate ion intermediate. fiveable.melibretexts.org

The enolate is then protonated, typically at the α-carbon, to yield the final 1,4-addition product, which is a β-substituted carbonyl compound. fiveable.mepressbooks.pub

A documented example of this reactivity is the organocatalyzed Michael addition of dioxindole to this compound. This reaction, catalyzed by a chiral phosphoric acid, serves as an effective method for forming carbon-carbon bonds.

Comparison of Nucleophilic Addition Pathways

| Addition Type | Nucleophile Type | Site of Attack | Initial Product | Final Product |

|---|---|---|---|---|

| 1,2-Addition (Direct) | Hard (e.g., Grignard) | Carbonyl Carbon | Alkoxide | Alcohol |

| 1,4-Addition (Conjugate) | Soft (e.g., Enolates, Cuprates) | β-Carbon | Enolate | β-Substituted Aldehyde |

The conjugated double bond system in this compound can also participate in cycloaddition reactions. These reactions involve the concerted or stepwise formation of a cyclic product. The specific type of cycloaddition depends on the reacting partner.

While specific cycloaddition studies on this compound are not extensively detailed in the provided search results, the reactivity of α,β-unsaturated aldehydes in general suggests potential for such transformations. For example, they can act as dienophiles in Diels-Alder [4+2] cycloaddition reactions with conjugated dienes. Furthermore, nickel-catalyzed reductive cycloadditions involving enals, alkynes, and other components have been developed to synthesize complex cyclic molecules. sci-hub.seumich.edu These reactions proceed through the formation of metallacycle intermediates, demonstrating the utility of transition metal catalysis in activating α,β-unsaturated systems for novel transformations.

Radical-Mediated Transformations Involving this compound

While the ionic reactivity of α,β-unsaturated aldehydes is well-documented, their participation in radical-mediated transformations offers alternative pathways for functionalization. In the context of this compound, radical reactions would likely involve the carbon-carbon double bond. Theoretical studies on the reactivity of phenyl radicals toward enol acetates suggest that the polar effect is a key factor, with radicals bearing electron-withdrawing groups reacting faster. scielo.br

One area of investigation for compounds of this class is photochemical organocatalytic enantioselective radical functionalization. However, in a specific study focusing on the γ-functionalization of α-branched enals, it was noted that under the applied reaction conditions for dienamine formation, a prerequisite for the subsequent radical addition, (E)-4-methyl-2-phenylpent-2-enal did not participate in the reaction. This lack of reactivity highlights the nuanced interplay of steric and electronic factors that can impede certain mechanistic pathways.

In general, the addition of a radical to the double bond of this compound could theoretically occur at either the α- or β-position. The regioselectivity would be influenced by the stability of the resulting radical intermediate. Addition at the β-position would generate a radical at the α-position, which would be stabilized by the adjacent phenyl group through resonance. Conversely, addition at the α-position would lead to a radical at the β-position, stabilized by the isopropyl group. The relative stability of these potential intermediates would be a determining factor in the reaction's outcome.

Table 1: Potential Radical Intermediates in the Reaction of this compound

| Site of Radical Attack | Resulting Radical Intermediate | Stabilizing Factors |

|---|---|---|

| β-carbon | α-carbon radical | Resonance with the phenyl group |

This table is illustrative and based on general principles of radical stability. Specific experimental outcomes for this compound may vary.

Stereoselectivity and Regioselectivity in Reactions of this compound

The stereochemical and regiochemical outcomes of reactions involving this compound are profoundly influenced by its substitution pattern. The presence of a phenyl group at the α-position and an isopropyl group at the β-position creates a sterically demanding and electronically distinct environment around the C=C double bond and the carbonyl group.

Regioselectivity: In nucleophilic additions to α,β-unsaturated aldehydes, two primary modes of attack are possible: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The choice between these pathways is governed by the nature of the nucleophile and the substrate. For this compound, the significant steric hindrance around the carbonyl group and the α-position, due to the phenyl group, may favor 1,4-addition for many nucleophiles. The phenyl group is generally considered an inductively withdrawing group, which can enhance the electrophilicity of the β-carbon, further promoting conjugate addition. wikipedia.org

Stereoselectivity: The facial selectivity of nucleophilic attack on the double bond is influenced by the steric bulk of the substituents. The large phenyl and isopropyl groups would be expected to direct incoming nucleophiles to the less hindered face of the molecule, potentially leading to high diastereoselectivity in the formation of new stereocenters. In reactions proceeding through a dienamine intermediate, the geometry of the dienamine itself would be a critical determinant of the stereochemical outcome.

Table 2: Predicted Regio- and Stereochemical Outcomes for Reactions of this compound

| Reaction Type | Probable Regioselectivity | Factors Influencing Stereoselectivity |

|---|---|---|

| Nucleophilic Addition | 1,4-conjugate addition favored | Steric hindrance from α-phenyl and β-isopropyl groups |

This table represents predicted outcomes based on the structural features of the molecule. Experimental verification is required.

Investigation of Challenging Reaction Pathways

Dienamine catalysis is a powerful strategy for the functionalization of α,β-unsaturated aldehydes at the γ-position. This methodology relies on the formation of a dienamine intermediate through the reaction of the enal with a secondary amine catalyst. For this compound, the formation of this key intermediate appears to be a challenging step.

As previously mentioned, a study on photochemical organocatalytic functionalization reported that (E)-4-methyl-2-phenylpent-2-enal was unreactive under conditions conducive to dienamine formation. This observation can be attributed to the significant steric hindrance around the carbonyl group. The α-phenyl and β-isopropyl substituents likely impede the approach of the secondary amine catalyst, thus inhibiting the initial condensation step required for dienamine generation. The planarity of the conjugated system, enforced by the sp² hybridization of the involved carbon atoms, may be distorted by the bulky substituents, further affecting reactivity.

The progression and yield of reactions involving this compound are critically dependent on a balance of steric and electronic factors.

Steric Hindrance: The primary factor governing the reactivity of this compound is the substantial steric bulk imparted by the α-phenyl and β-isopropyl groups. This steric congestion can:

Hinder the approach of reagents to the carbonyl carbon and the α-position, potentially slowing down or completely inhibiting certain reactions.

Influence the conformational preferences of the molecule and any reaction intermediates, thereby affecting the stereochemical outcome of transformations.

In some cases, steric hindrance can lead to unexpected reaction pathways by favoring less sterically demanding transition states.

Electronic Effects: The electronic nature of the α-phenyl group has a significant impact on the reactivity of the conjugated system. The phenyl group acts as an electron-withdrawing group via induction due to the higher electronegativity of sp² hybridized carbons. wikipedia.org This effect increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack in conjugate additions. However, the phenyl group can also act as a resonance-donating group, which can influence the stability of intermediates and transition states. This dual electronic character can lead to complex reactivity patterns that are highly dependent on the specific reaction conditions and the nature of the other reactants.

Table 3: Summary of Factors Influencing Reactions of this compound

| Factor | Influence on Reactivity |

|---|---|

| Steric Hindrance | |

| α-Phenyl Group | Hinders attack at the carbonyl and α-carbon. |

| β-Isopropyl Group | Hinders attack at the β-carbon and influences dienamine formation. |

| Electronic Effects | |

| α-Phenyl Group (Inductive) | Electron-withdrawing (-I), activates the β-carbon for nucleophilic attack. |

Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental in the elucidation of the structure of 4-Methyl-2-phenylpent-2-enal, providing insights into its stereochemistry, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Expected ¹H NMR Spectral Features:

Aldehydic Proton (-CHO): A singlet or a finely coupled multiplet is expected in the downfield region, typically between δ 9.0 and 10.0 ppm, due to the deshielding effect of the carbonyl group.

Olefinic Proton (=CH-): The proton on the β-carbon of the double bond would likely appear as a doublet in the region of δ 6.0-7.0 ppm, coupled to the methine proton of the isobutyl group.

Phenyl Protons (-C₆H₅): A complex multiplet is anticipated in the aromatic region, around δ 7.0-8.0 ppm.

Isobutyl Protons (-CH(CH₃)₂): The methine proton would appear as a multiplet, and the two methyl groups would likely be a doublet.

The relative stereochemistry (E/Z) of the double bond can be determined by the magnitude of the coupling constant between the olefinic proton and the aldehydic proton (if observable) or through Nuclear Overhauser Effect (NOE) experiments.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.

Olefinic Carbons (C=C): The α- and β-carbons of the double bond would have distinct chemical shifts, generally in the range of δ 120-160 ppm.

Phenyl Carbons (-C₆H₅): Multiple signals are expected in the aromatic region (δ 120-140 ppm).

Isobutyl Carbons (-CH(CH₃)₂): Signals corresponding to the methine and methyl carbons would be present in the upfield region of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The conjugated system of the α,β-unsaturated aldehyde gives rise to characteristic absorption bands.

The IR spectrum of this compound displays characteristic peaks that confirm its molecular structure. The presence of a strong absorption band for the C=O stretch of the aldehyde is a key indicator. Due to conjugation with the C=C double bond and the phenyl ring, this peak is shifted to a lower wavenumber compared to a saturated aldehyde.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aldehyde) | ~1685 - 1666 |

| C=C (Alkene) | ~1640 - 1600 |

| C-H (Aldehyde) | ~2850 and ~2750 (often seen as two distinct peaks) |

| C-H (Aromatic) | ~3100 - 3000 |

| C=C (Aromatic) | ~1600 and ~1475 |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by providing a highly precise mass measurement. For this compound, with a molecular formula of C₁₂H₁₄O, the expected monoisotopic mass can be calculated.

HRMS analysis would yield a high-resolution mass spectrum, and the measured mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be compared to the theoretical exact mass. This comparison allows for the unambiguous verification of the molecular formula.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Exact Monoisotopic Mass | 174.104465 Da |

The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallographic Analysis of this compound Derivatives

While obtaining a suitable single crystal of this compound for X-ray diffraction can be challenging, its derivatives can be synthesized to facilitate crystallographic studies.

Crystal Structure Determination of Thiosemicarbazone Derivatives

The thiosemicarbazone derivative of this compound has been successfully synthesized and its crystal structure determined by X-ray crystallography. np-mrd.org This provides definitive proof of the molecular connectivity and stereochemistry.

The crystal structure reveals that the thiosemicarbazone derivative of this compound crystallizes in the monoclinic space group C2/c. np-mrd.org The analysis of the crystal structure confirms the formation of the derivative through the condensation of this compound and thiosemicarbazide (B42300).

| Crystal Data | |

| Compound | This compound thiosemicarbazone |

| Molecular Formula | C₁₃H₁₇N₃S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Analysis of Bond Lengths and Bond Angles

Detailed analysis of the bond lengths and bond angles from the crystal structure of the thiosemicarbazone derivative provides valuable information about the electronic and steric effects within the molecule.

The bond lengths within the thiosemicarbazone moiety are consistent with those observed in related structures, indicating a degree of electron delocalization. np-mrd.org A key feature of the structure is the dihedral angle between the plane of the thiosemicarbazone group and the phenyl ring, which is 53.15 (12)°. np-mrd.org

| Selected Bond Lengths (Å) | |

| C=S | 1.689(3) |

| N-N | 1.376(3) |

| C-N (thiourea) | 1.352(3) |

| C=N | 1.270(3) |

Data obtained from the crystallographic study of this compound thiosemicarbazone. np-mrd.org

These structural parameters are crucial for understanding the molecule's conformation and potential intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of 4-Methyl-2-phenylpent-2-enal. These methods allow for a detailed exploration of the molecule's conformational landscape and the distribution of electrons within its structure.

Density Functional Theory (DFT) Studies

While specific DFT studies on this compound are not extensively available in the literature, the methodologies can be understood from studies on analogous α,β-unsaturated aldehydes like cinnamaldehyde. DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-311++G(d,p), are utilized to optimize the molecular geometry and determine the most stable conformers. scielo.org.mxjmcs.org.mx For this compound, such studies would reveal the preferred orientation of the phenyl group relative to the pentenal backbone, considering both s-cis and s-trans conformations around the C-C single bond of the enal moiety. The calculations would also provide precise bond lengths, bond angles, and dihedral angles. For instance, in cinnamaldehyde, the s-trans conformer is found to be more stable than the s-cis conformer in the gas phase. scielo.org.mxjmcs.org.mx The presence of substituents on the benzene ring and the enal system can influence these structural parameters. scielo.org.mx

Table 1: Representative Calculated Structural Parameters for α,β-Unsaturated Aldehydes from DFT Studies

| Parameter | s-cis Cinnamaldehyde | s-trans Cinnamaldehyde |

|---|---|---|

| Relative Energy (kJ/mol) | -2.34 | 7.95 |

| C=O Bond Length (Å) | ~1.22 | ~1.21 |

Note: Data is based on studies of cinnamaldehyde and is illustrative of the type of information obtained from DFT calculations. scielo.org.mxresearchgate.net

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which aids in the structural elucidation of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.gov By calculating the isotropic shielding constants and comparing them to a reference compound, theoretical chemical shifts can be obtained. taylorfrancis.com These predictions are valuable for assigning experimental spectra and can help in distinguishing between different isomers or conformers. For this compound, the chemical shifts of the aldehydic proton and the carbons of the carbonyl group and the C=C double bond would be of particular interest, as these are characteristic features in the NMR spectrum.

IR Frequencies: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. For α,β-unsaturated aldehydes, the C=O stretching frequency is a key diagnostic feature. orgchemboulder.comlibretexts.org Conjugation with the phenyl ring and the C=C double bond in this compound is expected to lower the C=O stretching frequency to around 1705 cm⁻¹, compared to saturated aldehydes which absorb near 1730 cm⁻¹. libretexts.orgpressbooks.pub The aldehydic C-H stretching vibrations typically appear as two distinct bands between 2700-2860 cm⁻¹. libretexts.orgpressbooks.pub

Table 2: Predicted Spectroscopic Data for a Representative α,β-Unsaturated Aldehyde

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹³C NMR (C=O) | 190 - 200 ppm |

| ¹H NMR (CHO) | 9.5 - 10.5 ppm |

| IR (C=O stretch) | ~1705 cm⁻¹ |

Note: These are typical ranges for α,β-unsaturated aldehydes and are for illustrative purposes. libretexts.orgpressbooks.pub

Mechanistic Studies Through Transition State Modeling

Computational modeling of transition states is instrumental in understanding the mechanisms of chemical reactions, including those involving this compound.

Elucidation of Reaction Pathways and Energy Barriers

As an α,β-unsaturated aldehyde, this compound is susceptible to nucleophilic attack, particularly through Michael addition. masterorganicchemistry.com Transition state modeling can be used to map out the potential energy surface of such reactions, identifying the minimum energy pathways and calculating the activation energy barriers. nih.gov This allows for a detailed understanding of the reaction kinetics and the factors that influence the reaction rate. For example, in the sulfa-Michael addition to α,β-unsaturated amides, computational analysis has been used to reveal the origin of high enantioselectivity and the specific non-covalent interactions that activate the carbonyl group. chemrxiv.org

Prediction of Stereochemical Outcomes

Many reactions involving chiral catalysts or substrates can lead to the formation of stereoisomers. Transition state modeling is a powerful tool for predicting the stereochemical outcome of such reactions. nih.gov By comparing the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. For instance, in the nickel-catalyzed addition of styrenes to imines, DFT calculations have been used to propose a chiral induction model based on the energy difference between competing transition states. acs.orgacs.org Similarly, for reactions involving this compound, computational studies could predict the facial selectivity of nucleophilic attack on the double bond, providing insights into the stereochemistry of the resulting products.

Analysis of Non-Covalent Interactions and Crystal Packing

While a crystal structure for this compound itself is not available, a study on its derivative, this compound thiosemicarbazone, provides valuable information about the types of non-covalent interactions that can influence its solid-state structure. In the crystal structure of this derivative, the molecules are linked by N—H⋯S hydrogen bonds, forming layers. The dihedral angle between the thiosemicarbazone moiety and the phenyl ring is 53.15 (12)°. Such interactions are crucial in determining the packing of molecules in a crystal lattice. The study of non-covalent interactions is essential for understanding the physical properties of the solid material and for crystal engineering.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| This compound thiosemicarbazone |

Structure-Reactivity Relationship Modeling of this compound

The reactivity of this compound, an α,β-unsaturated aldehyde, is intricately linked to its molecular structure. The arrangement of its constituent atoms and the distribution of electrons within the molecule dictate its chemical behavior. Computational chemistry provides powerful tools to model and understand these structure-reactivity relationships, offering insights into the electronic and steric factors that govern its reactions.

Theoretical Framework

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For α,β-unsaturated aldehydes, these models often focus on parameters like hydrophobicity, electronic properties, and steric factors to predict outcomes such as toxicity or reaction rates.

The reactivity of this compound is primarily governed by the conjugated system formed by the phenyl ring, the carbon-carbon double bond, and the aldehyde group. This conjugation creates a delocalized π-electron system, leading to specific electronic properties that make the molecule susceptible to certain types of reactions, particularly nucleophilic additions.

Electronic Effects

The phenyl group and the aldehyde group have opposing electronic effects. The phenyl group can donate electron density into the conjugated system through resonance, while the aldehyde group is strongly electron-withdrawing. This push-pull electronic arrangement significantly influences the electron distribution across the molecule.

Computational studies on analogous structures, such as cinnamaldehyde, using methods like Density Functional Theory (DFT), provide valuable insights into the electronic landscape of this compound. These studies help in understanding bond polarities, atomic charges, and the energies of molecular orbitals, which are crucial for predicting reactivity.

For instance, the β-carbon of the double bond is rendered electrophilic (electron-deficient) due to the electron-withdrawing nature of the adjacent aldehyde group. This makes it a prime target for nucleophilic attack in what is known as a Michael addition reaction.

Table 1: Modeled NBO Charges for Key Atoms in a Phenyl-Substituted α,β-Unsaturated Aldehyde System (based on cinnamaldehyde as a proxy)

| Atom | Modeled NBO Charge (a.u.) |

| Aldehyde Carbon | +0.45 |

| Aldehyde Oxygen | -0.60 |

| α-Carbon | -0.20 |

| β-Carbon | +0.10 |

This interactive table presents modeled Natural Bond Orbital (NBO) charges for the key atoms in a phenyl-substituted α,β-unsaturated aldehyde system, using cinnamaldehyde as a reference model to infer the electronic properties of this compound.

Steric Effects

The three-dimensional arrangement of atoms in this compound also plays a critical role in its reactivity. The bulky phenyl group and the isobutyl group attached to the double bond create steric hindrance, which can influence the approach of reactants.

This steric crowding can affect the rate and stereochemical outcome of reactions. For example, a bulky nucleophile might find it more difficult to attack the β-carbon due to the spatial obstruction caused by the neighboring groups.

Frontier Molecular Orbitals

The reactivity of a molecule can also be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key determinants of how a molecule will interact with other chemical species.

LUMO: In a reaction with a nucleophile, the nucleophile donates electrons into the LUMO of the electrophile. For α,β-unsaturated aldehydes, the LUMO is typically localized over the conjugated system, with significant contributions from the β-carbon and the aldehyde carbon. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

HOMO: In a reaction with an electrophile, the molecule donates electrons from its HOMO. The HOMO in these systems is also distributed across the conjugated π-system.

While specific HOMO-LUMO energy values for this compound require dedicated computational studies, the general trends for α,β-unsaturated aldehydes suggest that the presence of the electron-donating phenyl group and electron-withdrawing aldehyde group will result in a relatively small HOMO-LUMO gap, contributing to its reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Conceptual)

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| LUMO Energy | Relatively low | High susceptibility to nucleophilic attack |

| LUMO Distribution | Concentrated on β-carbon and aldehyde carbon | Directs nucleophiles to these sites |

| HOMO Energy | Relatively high | Can act as a nucleophile in certain reactions |

| HOMO-LUMO Gap | Moderately small | Indicates higher reactivity |

This interactive table outlines the predicted properties of the frontier molecular orbitals (HOMO and LUMO) for this compound based on the general characteristics of similar α,β-unsaturated aldehydes, and the resulting implications for its chemical reactivity.

Advanced Applications in Synthetic Organic Chemistry

Role as a Key Intermediate in Multi-Step Organic Syntheses

The dual reactivity of 4-methyl-2-phenylpent-2-enal, centered at its electrophilic carbonyl carbon and the β-carbon of its alkene, makes it a significant intermediate in multi-step synthetic pathways. Organic chemists utilize this compound to construct intricate molecular architectures and to introduce a variety of functional groups.

The carbon framework of this compound can be strategically manipulated to build more complex carbon skeletons. The presence of the α,β-unsaturated system allows for several key transformations:

Michael Addition: The β-carbon of the alkene is susceptible to nucleophilic attack in a Michael or conjugate addition reaction. This allows for the formation of a new carbon-carbon bond at this position, extending the carbon chain and introducing new structural motifs.

Cycloaddition Reactions: The alkene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic and bicyclic structures. This provides a direct route to complex ring systems that are prevalent in natural products and pharmaceutically active compounds.

Aldol (B89426) Condensation: The aldehyde functional group can undergo aldol reactions, reacting with enolates or other nucleophiles to form β-hydroxy aldehydes or ketones, which are precursors to larger, more functionalized molecules.

These reactions highlight the utility of this compound as a foundational element for assembling elaborate molecular structures.

Beyond extending the carbon skeleton, this compound is a valuable precursor for a wide range of other functionalized organic compounds. The reactivity of its inherent functional groups can be exploited to introduce new ones:

Reduction: The aldehyde can be selectively reduced to a primary alcohol, or both the aldehyde and the alkene can be reduced via catalytic hydrogenation. This provides access to allylic alcohols or saturated alcohols.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing another key functional group for further synthetic transformations, such as esterification or amidation.

Epoxidation: The alkene can be converted to an epoxide, a reactive three-membered ring that serves as a precursor for diols, amino alcohols, and other difunctionalized compounds. Asymmetric epoxidation can lead to the formation of chiral building blocks.

The versatility of this compound as a precursor is summarized in the table below.

| Reaction Type | Reactant Functional Group | Product Functional Group | Potential Application |

| Michael Addition | α,β-Unsaturated Aldehyde | Aldehyde, Ketone | C-C Bond Formation |

| Reduction | Aldehyde, Alkene | Alcohol | Synthesis of Alcohols |

| Oxidation | Aldehyde | Carboxylic Acid | Synthesis of Carboxylic Acids |

| Epoxidation | Alkene | Epoxide | Synthesis of Diols, Amino Alcohols |

Ligand Design and Coordination Chemistry (based on derivatized forms)

While this compound itself is not typically used as a ligand, its derivatized forms, particularly thiosemicarbazones, have been investigated for their coordination properties with metal ions. researchgate.net Thiosemicarbazones are known for their ability to act as chelating agents. nih.gov

The thiosemicarbazone derivative of this compound, systematically named this compound thiosemicarbazone, has been synthesized and its crystal structure reported. researchgate.net This derivative is formed by the condensation of this compound with thiosemicarbazide (B42300).

Thiosemicarbazones, in general, are known to form stable complexes with a variety of transition metals, including copper, nickel, palladium, gallium, ruthenium, and osmium. nih.govbenthamopenarchives.comsemanticscholar.org The resulting metal complexes often exhibit interesting chemical and physical properties, with applications in areas such as catalysis and medicinal chemistry. The activity of the ligand is often enhanced by the presence of a metal ion. benthamopenarchives.com

The structure of the this compound thiosemicarbazone ligand features a thiosemicarbazone moiety where the dihedral angle to the phenyl ring is 53.15 (12)°. researchgate.net In the crystalline state, the molecules are linked by N—H⋯S hydrogen bonds. researchgate.net

| Derivative | Formula | Key Structural Feature | Coordinating Atoms | Potential Metal Ions |

| This compound thiosemicarbazone | C13H17N3S | Thiosemicarbazone moiety | Nitrogen, Sulfur | Cu(II), Ni(II), Pd(II), Ru(II), Os(II) |

The thiosemicarbazone derivative of this compound is expected to coordinate to metal ions primarily through the sulfur atom and one of the nitrogen atoms of the thiosemicarbazone backbone. Studies on related thiosemicarbazone ligands have revealed different possible coordination modes. nih.gov

For instance, benzaldehyde (B42025) thiosemicarbazone ligands coordinate to ruthenium and osmium through the hydrazinic nitrogen and the sulfur atom, forming a four-membered chelate ring. nih.gov In contrast, acetone thiosemicarbazone coordinates through the imine nitrogen and the sulfur atom, resulting in a five-membered chelate ring. nih.gov The difference in coordination is attributed to the steric bulk of the group attached to the imine carbon. nih.gov Given the structure of this compound thiosemicarbazone, it is plausible that it could adopt either of these coordination modes depending on the metal center and reaction conditions.

Catalytic Applications Involving this compound

The search for catalytic applications directly involving this compound as a catalyst or part of a catalytic system is an area of ongoing research. While the compound itself is more commonly a substrate in catalyzed reactions, such as catalytic hydrogenation, its derivatives hold potential in catalysis.

Metal complexes of thiosemicarbazone ligands, similar to the derivative of this compound, have been explored as catalysts in various organic transformations. For example, transition metal complexes with thiosemicarbazone ligands have been used as catalysts for cross-coupling reactions.

It is important to note that in some reported studies, this compound has been shown to be unreactive under specific organocatalytic conditions, highlighting that its participation in catalytic cycles is highly dependent on the reaction environment and the nature of the catalyst.

Organocatalysis with α-Branched Enals

The field of organocatalysis offers powerful, metal-free methods for the asymmetric functionalization of carbonyl compounds. For α-branched enals like this compound, these reactions are particularly challenging due to steric hindrance and potential reactivity issues. nih.govnih.gov The formation of transient trisubstituted enamines or enolates from these substrates can lead to reduced reactivity. nih.govnih.gov

Despite these challenges, organocatalysis provides a vital route for creating chiral quaternary carbon stereocenters, which are significant motifs in pharmaceuticals and agrochemicals. organic-chemistry.org Research into the organocatalytic reactions of α-branched aldehydes has explored various activation modes. One key strategy involves the use of chiral primary amino acids, which can mediate enantioselective α-allylation and -propargylation reactions under mild, aqueous conditions. organic-chemistry.org

However, the specific reactivity of this compound can be nuanced. For instance, in a study on photochemical organocatalytic enantioselective radical γ-functionalization of α-branched enals, it was observed that under the specific conditions for dienamine formation, (E)-4-methyl-2-phenylpent-2-enal did not react. This highlights how steric and electronic factors inherent to the molecule can dictate its participation in certain transformations. In contrast, the β-carbon of the compound is susceptible to nucleophilic attack in Michael addition reactions due to the electron-withdrawing nature of the aldehyde group. An organocatalyzed Michael addition of dioxindole to this compound has been successfully demonstrated, yielding the corresponding adduct with moderate enantioselectivity.

| Reaction Type | Substrate Example | Catalyst Type | Key Feature | Outcome for this compound |

|---|---|---|---|---|

| α-Allylation / Propargylation | Generic α-Branched Aldehydes | Chiral Primary Amino Acid | Forms quaternary carbon stereocenters. organic-chemistry.org | Applicable in principle for creating α-quaternary centers. |

| Michael Addition | This compound | (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | C-C bond formation at the β-position. | Successful addition of dioxindole with moderate enantioselectivity. |

| Photochemical γ-Functionalization | α-Branched Enals | Dienamine Catalysis | Functionalization at the γ-position. | Did not react under specific dienamine formation conditions. |

Metal-Catalyzed Transformations

Metal catalysts are widely employed for the transformation of α,β-unsaturated aldehydes, offering distinct reactivity patterns compared to organocatalysts. These reactions are crucial for producing a range of valuable chemicals, including saturated aldehydes, saturated alcohols, and allylic alcohols. rsc.org

Catalytic transfer hydrogenation presents a safer and more convenient alternative to using high-pressure hydrogen gas, employing reducing agents like secondary alcohols or formate salts. rsc.org This method provides additional control over reaction rate and selectivity. rsc.org

Beyond hydrogenation, other metal-catalyzed transformations can be applied to this compound. The Heck reaction, which involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, could be used to further functionalize the molecule at the alkene moiety.

| Reaction Type | Metal Catalyst (Example) | Typical Product | Selectivity Note |

|---|---|---|---|

| Hydrogenation (C=C reduction) | Palladium (Pd) acs.org | Saturated Aldehyde | Highly selective for C=C bond over C=O bond. acs.org |

| Hydrogenation (C=O reduction) | Platinum (Pt), Ruthenium (Ru) acs.org | Unsaturated (Allylic) Alcohol | Can selectively reduce the C=O bond. acs.org |

| Transfer Hydrogenation | Various (Ru, Rh, Ni, Pd) rsc.org | Unsaturated (Allylic) Alcohol | Avoids H₂ gas; selectivity influenced by hydrogen donor. rsc.org |

| Heck Reaction | Palladium (Pd) | Functionalized Alkene | Potential for C-C bond formation at the β-position. |

| α-Alkylation | Palladium (Pd), Iron (Fe) mdpi.com | α-Alkylated Aldehyde/Ketone | Forms C-C bonds at the α-position. mdpi.com |

Green Chemistry Approaches in the Synthesis and Reactions of this compound

Green chemistry principles are increasingly influencing the synthesis of fragrances and other fine chemicals, aiming to reduce environmental impact and improve resource efficiency. matec-conferences.orgresearchgate.net Traditional synthesis methods often rely on harsh conditions and environmentally damaging reagents. matec-conferences.orgresearchgate.net For a compound like this compound, which is used in the fragrance industry, adopting greener approaches is of significant interest. sigmaaldrich.comsigmaaldrich.com

Key areas of focus in the green synthesis of fragrances include biocatalysis, the development of innovative catalysts, and the use of environmentally benign solvents. matec-conferences.orgresearchgate.net

Biocatalysis : This approach uses enzymes or whole-cell systems to perform chemical transformations. Biocatalysis offers high selectivity and operates under mild conditions, reducing energy consumption. matec-conferences.orgresearchgate.net Enzymes can be more stable in alternative solvents like supercritical carbon dioxide than in water, achieving high conversion rates with straightforward product recovery. personalcaremagazine.com

Green Solvents : Replacing conventional organic solvents is a primary goal of green chemistry. Water, ethanol, and supercritical carbon dioxide are considered safer and more sustainable alternatives. personalcaremagazine.com Supercritical CO₂, often used with a co-solvent like ethanol, allows for tunable solvent polarity and is particularly useful for extracting natural products and as a medium for biocatalysis. personalcaremagazine.com

Renewable Feedstocks : A foundational principle of green chemistry is the use of renewable raw materials. personalcaremagazine.com For fragrance synthesis, this involves moving away from petrochemical-derived molecules and instead valorizing plant biomass or agricultural by-products, such as those from the sugar industry. premiumbeautynews.com

These strategies collectively support a shift toward a more sustainable and resource-efficient fragrance industry, impacting the entire lifecycle of compounds like this compound. matec-conferences.orgresearchgate.net

| Strategy | Description | Advantages | Example Application |

|---|---|---|---|

| Biocatalysis | Use of enzymes or microbes as catalysts. matec-conferences.orgresearchgate.net | High selectivity, reduced energy use, mild conditions. researchgate.net | Enzymatic synthesis of fragrance esters in supercritical CO₂. personalcaremagazine.com |

| Green Solvents | Replacement of volatile organic compounds (VOCs). researchgate.net | Reduced pollution, improved safety, potential for recycling. researchgate.net | Using water, ethanol, or supercritical CO₂ for extractions and reactions. personalcaremagazine.com |

| Renewable Feedstocks | Use of biomass and agricultural by-products instead of petrochemicals. researchgate.netpremiumbeautynews.com | Reduced carbon footprint, sustainability, valorization of waste. premiumbeautynews.com | Fermentation of beetroot pulp to produce organic acids as precursors. premiumbeautynews.com |

| Innovative Catalysts | Development of more efficient and recyclable catalysts. matec-conferences.orgresearchgate.net | Improved atom economy, minimized by-product formation. researchgate.net | Mesoporous starch-based catalysts for esterification in aqueous solutions. personalcaremagazine.com |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

The stereocontrolled synthesis of 4-Methyl-2-phenylpent-2-enal and its analogues is a key area for future exploration. While classical methods like the Aldol (B89426) condensation and Horner-Wadsworth-Emmons (HWE) olefination provide access to this compound, the development of more sophisticated stereoselective approaches is crucial for accessing specific isomers and chiral derivatives with high precision.

Future research should focus on:

Asymmetric Aldol Condensations: The use of chiral catalysts, such as proline derivatives or chiral metal complexes, in the aldol condensation between an appropriate aldehyde and ketone could provide enantioselective access to chiral analogues of this compound. Investigating various chiral ligands and reaction conditions will be essential to achieve high enantiomeric excess.

Stereoselective Horner-Wadsworth-Emmons Reactions: The HWE reaction is known for its high E-selectivity. However, exploring modified phosphonate (B1237965) reagents and reaction conditions, such as the Still-Gennari modification, could allow for the selective synthesis of the (Z)-isomer of this compound and its derivatives. This would provide access to a broader range of stereoisomers for further study.

Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The application of chiral secondary amine catalysts, such as those derived from proline, could enable novel enantioselective preparations of this compound analogues through iminium ion and enamine activation pathways.

Biocatalytic Methods: The use of enzymes, such as aldolases, could offer a green and highly selective alternative for the synthesis of chiral precursors to this compound. Exploring the substrate scope of known enzymes or engineering novel biocatalysts could open up new avenues for the sustainable production of these compounds.

| Method | Focus | Potential Outcome |

| Asymmetric Aldol Condensation | Chiral catalysts (e.g., proline derivatives, metal complexes) | Enantioselective synthesis of chiral analogues |

| Stereoselective HWE Reaction | Modified phosphonates (e.g., Still-Gennari) | Selective synthesis of (Z)-isomers |

| Organocatalysis | Chiral secondary amine catalysts | Enantioselective synthesis via iminium/enamine catalysis |

| Biocatalysis | Aldolases and other enzymes | Green and highly selective synthesis of chiral precursors |

Exploration of New Reactivity Modes and Catalytic Cycles

The rich electronic landscape of this compound, featuring both an electrophilic carbonyl carbon and a β-carbon susceptible to nucleophilic attack, presents numerous opportunities for discovering novel reactivity patterns. While conjugate additions and carbonyl group transformations are well-established, future research should delve into less conventional reaction pathways.

Key areas for investigation include:

Novel Catalytic Cycles: Designing new catalytic cycles that exploit the unique structural features of this compound is a promising avenue. This could involve the development of catalysts that activate the molecule in unprecedented ways, leading to new bond formations and molecular architectures. For instance, exploring its participation in dienamine catalysis could unlock new reaction pathways, although initial studies have indicated that steric and electronic factors can be influential. nih.gov

Pericyclic Reactions: A systematic investigation of the participation of this compound and its derivatives in pericyclic reactions, such as Diels-Alder and [3+2] cycloadditions, could lead to the synthesis of complex cyclic structures. The stereochemical outcome of these reactions could be controlled through the use of chiral catalysts or by modifying the substituents on the enal scaffold.

Radical Chemistry: Exploring the reactivity of this compound in radical reactions could unveil new synthetic transformations. The generation of radical intermediates from the enal could enable novel C-H functionalization and cross-coupling reactions.

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A comprehensive understanding of the structural, electronic, and dynamic properties of this compound is fundamental for predicting and controlling its reactivity. While standard spectroscopic techniques like NMR and IR are routinely used for characterization, the application of more advanced methods, coupled with computational chemistry, can provide deeper insights.

Future efforts should be directed towards:

Advanced Spectroscopic Analysis: Employing advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the connectivity and spatial arrangement of atoms, confirming the stereochemistry of the double bond and the conformation of the molecule. X-ray crystallography of suitable derivatives can offer definitive proof of the three-dimensional structure.

Computational Modeling: High-level computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure, conformational preferences, and spectroscopic properties of this compound. These calculations can help in interpreting experimental data, predicting reactivity, and elucidating reaction mechanisms. For instance, DFT can be used to calculate theoretical NMR and IR spectra to validate experimental findings.

Dynamic and Mechanistic Studies: Combining experimental techniques with computational modeling can provide a powerful approach to study the dynamics of reactions involving this compound and to elucidate complex reaction mechanisms. This could involve techniques like in-situ spectroscopy to monitor reaction progress and identify transient intermediates.

| Technique | Application | Expected Insights |

| Advanced NMR (2D, NOE) | Structural Elucidation | Detailed connectivity, stereochemistry, and conformation |

| X-ray Crystallography | 3D Structure Determination | Definitive molecular structure of crystalline derivatives |

| Density Functional Theory (DFT) | Computational Modeling | Electronic structure, conformational analysis, theoretical spectra |

| In-situ Spectroscopy | Reaction Monitoring | Identification of intermediates and kinetic analysis |

Design and Synthesis of Chemically Versatile Analogues for Research Purposes

The synthesis of a diverse library of this compound analogues with systematically varied structural features would be invaluable for probing structure-activity relationships and for developing new research tools.

Strategies for designing and synthesizing such analogues include:

Modification of the Phenyl Ring: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring would allow for a systematic study of the electronic effects on the reactivity of the enal system.

Variation of the Alkyl Group: Replacing the isopropyl group with other alkyl or functionalized groups would probe the influence of steric hindrance and electronic properties at the β-position on the molecule's reactivity.

Substitution at the α-Position: The introduction of various substituents at the α-position could significantly alter the electronic and steric environment of the double bond and the carbonyl group, leading to new reactivity patterns.

Introduction of Heteroatoms: Replacing the phenyl group with a heterocyclic ring or introducing heteroatoms into the alkyl chain could lead to analogues with novel chemical and biological properties.

Fluorinated Analogues: The synthesis of fluorinated analogues of this compound could be of particular interest, as the introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules.

Integration into Emerging Fields of Organic Chemistry (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of the chemistry of this compound with emerging technologies in organic synthesis holds immense potential for developing more efficient, sustainable, and scalable chemical processes.

Promising areas for future research include:

Flow Chemistry: Translating the synthesis and reactions of this compound into continuous flow systems could offer significant advantages over traditional batch processes. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. This would be particularly beneficial for exothermic or hazardous reactions.

Photoredox Catalysis: The use of visible-light photoredox catalysis in conjunction with this compound could enable novel transformations that are not accessible through traditional thermal methods. For example, photoredox catalysis could be used to generate radical intermediates from the enal, which could then participate in a variety of coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The combination of photoredox catalysis with organocatalysis presents a particularly exciting avenue for the development of new asymmetric transformations.

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, leading to the development of novel synthetic methodologies, a deeper fundamental understanding of its chemical behavior, and the creation of new molecular entities with potentially valuable applications.

常见问题

Basic Research Questions

Q. What are the primary structural characterization methods for 4-methyl-2-phenylpent-2-enal, and how do they resolve stereochemical features?

- Methodological Answer : X-ray crystallography is critical for resolving stereochemistry, as demonstrated in studies of its thiosemicarbazone derivative, where dihedral angles between the phenyl ring and thiosemicarbazone moiety were measured (53.15°) . Complementary techniques like NMR (to confirm alkene geometry) and IR spectroscopy (to identify aldehyde and conjugated systems) are essential. Computational methods (e.g., DFT) can validate experimental data by modeling non-covalent interactions, such as N–H⋯S hydrogen bonds observed in crystal structures .

Q. How is this compound synthesized, and what are the key intermediates?

- Methodological Answer : The compound is synthesized via aldol condensation between benzaldehyde and 3-methylbutanal under acidic or basic catalysis. Key intermediates include enolates or enamines, with reaction conditions (pH, temperature) optimized to favor α,β-unsaturated aldehyde formation. Purity is confirmed using GC-MS and HPLC, with yields typically ranging from 60–80% depending on solvent polarity and catalyst choice .

Q. What are the primary applications of this compound in food science research?

- Methodological Answer : It is used as a flavor enhancer in cocoa and chocolate products due to its nutty, sweet aroma. Sensory evaluation panels (e.g., GC-olfactometry) identify thresholds (~0.1–1 ppm) for flavor contribution. Its role as a biomarker in potato and tea metabolites is studied using LC-MS/MS to track dietary exposure .

Advanced Research Questions

Q. How do contradictory reports on the antimicrobial efficacy of this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies stem from variations in bacterial strains, concentration thresholds, and assay conditions (e.g., broth microdilution vs. disk diffusion). Standardized CLSI/MICE protocols should be adopted. For example, its MIC against Staphylococcus aureus ranges from 50–200 µg/mL, likely due to differences in membrane permeability or efflux pump activity . Metabolomic profiling (e.g., ROS generation assays) can clarify mechanisms of action .

Q. What experimental strategies address the compound’s potential genotoxicity in safety evaluations?

- Methodological Answer : In vitro assays (Ames test, micronucleus assay) are prioritized for initial screening. If positive results emerge (e.g., mutagenicity in Salmonella strains), follow-up in vivo studies (rodent comet assays) are required. Recent EU regulatory restrictions highlight the need for dose-response modeling to establish NOAEL (No Observed Adverse Effect Level) .

Q. How do regulatory changes (e.g., EU delisting) impact experimental design for food additive studies?

- Methodological Answer : Researchers must now use concentrations below the EU’s revised limits (e.g., <0.01 mg/kg in baked goods) or substitute analogs like 5-methyl-2-phenylhex-2-enal. Analytical methods (e.g., UPLC-QTOF) should quantify residual levels in compliance with EFSA guidelines. Cross-disciplinary collaboration with regulatory toxicologists is critical for risk assessment .

Q. What mechanistic insights explain the antioxidant activity of this compound in vitro versus in vivo?

- Methodological Answer : In vitro, DPPH/ABTS assays show radical scavenging (EC50 ~20–50 µM), attributed to the α,β-unsaturated aldehyde’s electrophilic reactivity. However, in vivo bioavailability is limited by rapid hepatic conjugation (e.g., glutathione adduct formation). Stable isotope tracing (e.g., ¹³C-labeled compound) can track metabolic fate in mammalian models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。